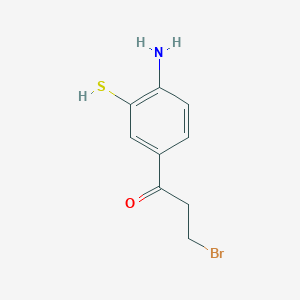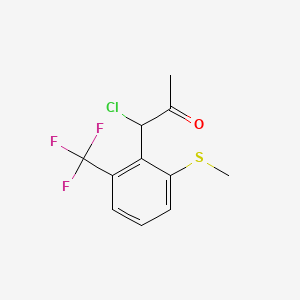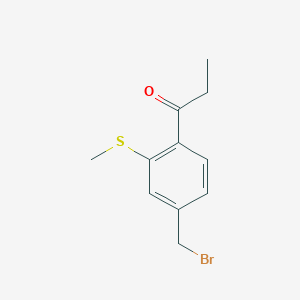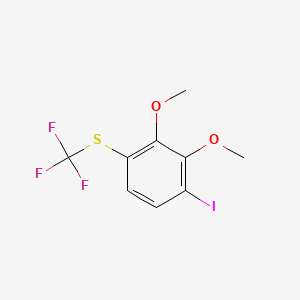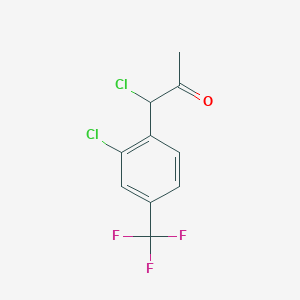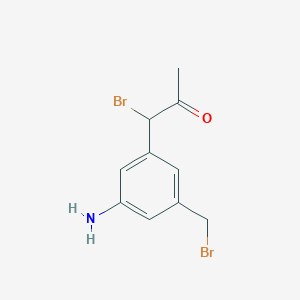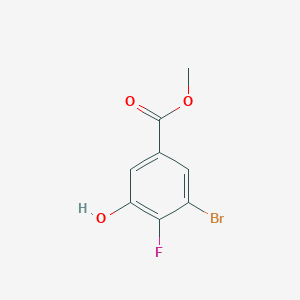![molecular formula C13H17NO B14046335 6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B14046335.png)
6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is a complex organic compound characterized by its unique spiro structure, which involves a cyclobutane ring fused to an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes to alcohols.
Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various halogenating agents. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in halogenated derivatives or other functionalized compounds.
Applications De Recherche Scientifique
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of receptors such as the glucagon-like peptide-1 (GLP-1) receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor . These interactions can lead to conformational changes in the receptor proteins, enhancing or inhibiting their activity and thereby influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: This compound shares a similar methoxy and dihydro structure but lacks the spiro configuration.
3,4-Dihydro-6-hydroxy-2(1H)-quinolinone: Another related compound with a dihydroquinoline core but different functional groups.
Uniqueness
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
6-methoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane] |
InChI |
InChI=1S/C13H17NO/c1-15-11-3-4-12-10(9-11)5-8-14-13(12)6-2-7-13/h3-4,9,14H,2,5-8H2,1H3 |
Clé InChI |
RIUSWGULRVLTGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3(CCC3)NCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


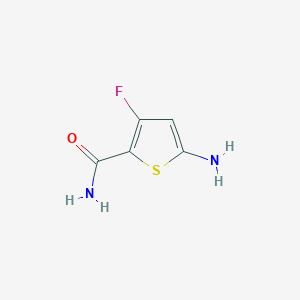
![Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B14046258.png)
